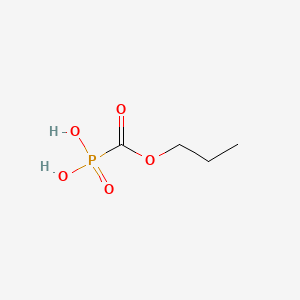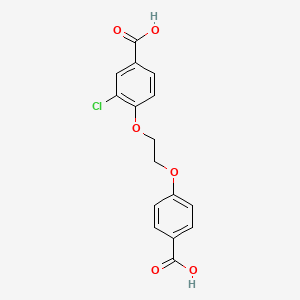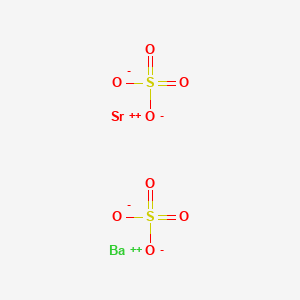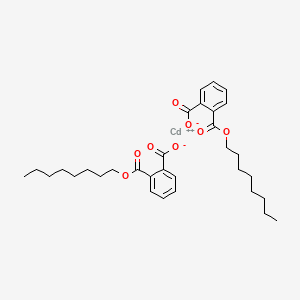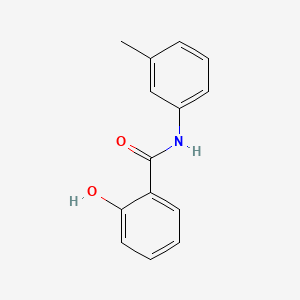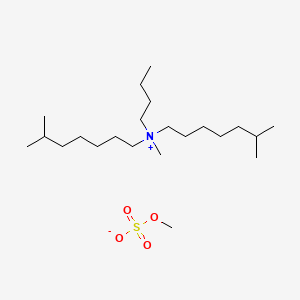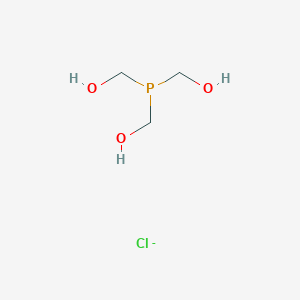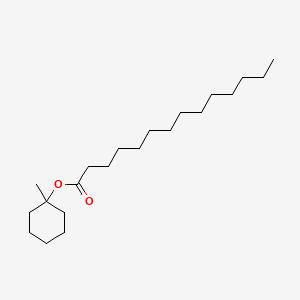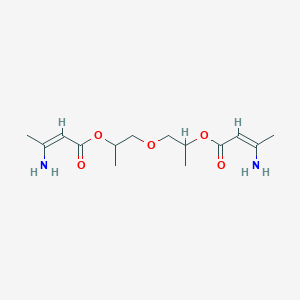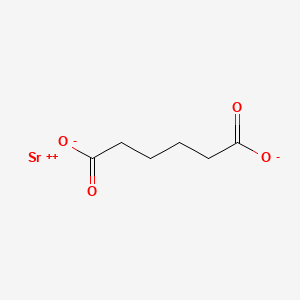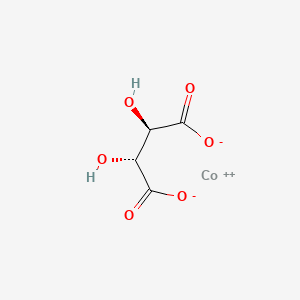
Cobaltous tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cobaltous tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For example, it can react with hydrogen peroxide in an oxidation-reduction reaction, resulting in the complete oxidation of tartrate ions to carbon dioxide and water .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common oxidizing agent used in reactions with this compound.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Complexation: It forms complexes with ligands such as ammonia and thiocyanate under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cobalt metal or cobalt(II) complexes.
Complexation: Various cobalt(II) complexes depending on the ligands used
Scientific Research Applications
Cobaltous tartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cobalt-based nanomaterials and coordination polymers.
Medicine: It has applications in the treatment of anemia and as a contrast agent in medical imaging.
Industry: The compound is used in semiconductors, optics, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .
Comparison with Similar Compounds
Cobaltous tartrate can be compared with other similar compounds such as iron tartrate, nickel tartrate, and copper tartrate. These compounds share similar coordination chemistry and applications but differ in their specific properties and reactivity:
Iron Tartrate: Used in medical and industrial applications, particularly as a contrast agent and in apple juice.
Nickel Tartrate: Known for its applications in electroplating and as a catalyst in hydrogenation reactions.
Copper Tartrate: Used in antifungal treatments and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination structure and its applications in semiconductors and optics, which are not as prominent in the other tartrate compounds .
Properties
CAS No. |
815-80-5 |
|---|---|
Molecular Formula |
C4H4CoO6 |
Molecular Weight |
207.00 g/mol |
IUPAC Name |
cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
RECCKCFXMJNLFO-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


